molecular formula C26H20F2N2O4 B13631892 Fmoc-5,6-Difluoro-DL-tryptophan

Fmoc-5,6-Difluoro-DL-tryptophan

Cat. No.: B13631892
M. Wt: 462.4 g/mol
InChI Key: IIHGKCCBJHRUBU-UHFFFAOYSA-N
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Description

Fmoc-5,6-Difluoro-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two fluorine atoms at the 5 and 6 positions of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5,6-Difluoro-DL-tryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Fluorination: The indole ring of the protected tryptophan is then fluorinated at the 5 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-5,6-Difluoro-DL-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, often targeting the fluorinated positions. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions can occur at the fluorinated positions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-5,6-Difluoro-DL-tryptophan is used in peptide synthesis as a building block. The Fmoc group provides protection during the synthesis process, allowing for the creation of complex peptides with high precision .

Biology: In biological research, the compound is used to study protein interactions and functions. The fluorinated indole ring can serve as a probe in fluorescence spectroscopy, providing insights into protein structure and dynamics .

Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific proteins or pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Fmoc-5,6-Difluoro-DL-tryptophan involves its interaction with specific molecular targets. The fluorinated indole ring can interact with proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20F2N2O4

Molecular Weight

462.4 g/mol

IUPAC Name

3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32)

InChI Key

IIHGKCCBJHRUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O

Origin of Product

United States

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